molecular formula C15H11N3O3 B2509801 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one CAS No. 951134-88-6

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2509801
CAS No.: 951134-88-6
M. Wt: 281.271
InChI Key: PGZIGEKJGOZFBY-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a nitro group, a pyridine ring, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step reactions. One common method starts with the nitration of 2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

    Oxidation: The isoquinoline ring can be oxidized under specific conditions to form quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-Amino-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyridine and isoquinoline rings can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Similar in structure but with an imidazole ring instead of an isoquinoline ring.

    2-Methyl-5-nitropyridine: Contains a nitro group and a pyridine ring but lacks the isoquinoline structure.

Uniqueness

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is unique due to the combination of its nitro group, pyridine ring, and isoquinoline structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-nitro-2-(pyridin-2-ylmethyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-5-3-6-14(18(20)21)12(13)7-9-17(15)10-11-4-1-2-8-16-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIGEKJGOZFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a microwave vial was combined 5-nitro-isochromen-1-one (1 g, 0.005 mol), 2-pyridinemethanamine (1 g, 0.009 mol), and methanol (20 mL, 0.5 mol). The mixture was heated at 150° C. for 2 hours. The mixture was cooled to room temperature. The usual work up of the reaction mixture gave a crude product which was then purified using a flash chromatography over silica gel to give the pure product as a yellow solid (0.7 g). MS m/z=282.4 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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